![molecular formula C15H20FNO B2685684 (4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034306-55-1](/img/structure/B2685684.png)
(4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
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Description
(4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD 1979 and is a small molecule inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4), which is a key mediator of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Chemical Reactions
Research has focused on developing efficient synthetic routes for related compounds, highlighting methodologies for constructing azetidinone systems and beta-lactam carboxylic esters through tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis (Barrett et al., 2000). Additionally, studies on the one-pot synthesis of pyrrole derivatives from tosylmethyl isocyanide and carbonyl compounds indicate the versatility of these synthetic approaches for generating structurally diverse molecules (Kaur & Kumar, 2018).
Crystal Structure and DFT Studies
Investigations into the crystal structures and conformational analyses of boric acid ester intermediates with benzene rings have been conducted. These studies utilize X-ray diffraction and density functional theory (DFT) to confirm compound structures and predict their molecular properties, offering insights into the electronic and structural characteristics that may influence their biological activity or material properties (Huang et al., 2021).
Potential Applications in Pharmacology
Antifungal and Antibacterial Agents
Novel compounds with the azetidinone moiety have been evaluated for their antifungal activity, revealing that certain derivatives exhibit promising effects against fungal pathogens, underscoring the potential of these molecules as lead compounds in developing new antifungal therapies (Lv et al., 2013).
properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-9-11(8-16)10-17/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXUXUKFIQCYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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